molecular formula C21H21NO5 B2567581 (2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid CAS No. 2137550-53-7

(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid

Cat. No.: B2567581
CAS No.: 2137550-53-7
M. Wt: 367.401
InChI Key: CLJYFLPWFCPFNJ-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the oxolane ring and the carboxylic acid group makes it a versatile intermediate in organic synthesis.

Scientific Research Applications

(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and proteins for biological studies.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid typically involves the protection of an amino acid with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is subsequently reduced to the desired amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxolane ring or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Fmoc group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the oxolane ring, which can impart different reactivity and properties compared to other Fmoc-protected amino acids.

Properties

IUPAC Name

(2S,3R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-19(17)11-22-21(25)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24)/t17-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJYFLPWFCPFNJ-IEBWSBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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